N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine is a synthetic organic compound categorized under the class of benzothiazole derivatives. This compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry. The compound's IUPAC name is N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine, and it has a molecular formula of C14H15ClN4S and a molecular weight of 306.82 g/mol. It is recognized for its potential applications in pharmaceutical development due to its structural characteristics and biological activity .
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine involves several key steps:
These synthetic routes are crucial for obtaining high-purity compounds suitable for further biological testing and application.
The molecular structure of N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine can be represented using various notations:
CC1=C(Cl)C=CC2=C1/N=C(/NCCCN1C=CN=C1)S2
This notation provides a compact representation of the compound's structure, indicating the arrangement of atoms and bonds.
Property | Value |
---|---|
Molecular Formula | C14H15ClN4S |
Molecular Weight | 306.82 g/mol |
CAS Number | 1177300-68-3 |
Purity | 95% |
The presence of both the imidazole and benzothiazole moieties contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry .
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions:
These reactions are essential for exploring the compound's versatility and potential modifications that could enhance its therapeutic efficacy.
The mechanism of action for N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine is primarily linked to its interactions with biological targets, particularly enzymes or receptors involved in cellular processes. While specific mechanisms may vary based on application, potential actions include:
Data on precise mechanisms are still under investigation, but preliminary studies suggest promising bioactivity that warrants further exploration in pharmacological contexts .
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reactive towards nucleophiles |
These properties are crucial for determining the compound's behavior in various environments and its suitability for pharmaceutical applications .
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine has several significant applications:
The compound N-(3-(1H-Imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine (CAS: 1177300-68-3) emerged during medicinal chemistry efforts to address antibiotic resistance. It was synthesized as part of benzothiazole optimization programs in the early 2010s, with its first patent literature appearing circa 2015 [6]. This molecule represents a strategic evolution from first-generation benzothiazoles, which demonstrated moderate antibacterial activity but suffered from metabolic instability. The deliberate incorporation of the imidazole-propyl linker aimed to enhance target binding affinity against resistant bacterial enzymes while improving cellular penetration [6]. Early pharmacological characterization revealed unexpected potency against Gram-positive pathogens, accelerating its inclusion in targeted drug development pipelines. The compound’s discovery coincided with growing global alarm over multidrug-resistant Staphylococcus and Enterococcus strains, positioning it as a candidate for next-generation anti-infectives [8].
Table 1: Key Historical Milestones
Year Range | Development Phase | Significance |
---|---|---|
Pre-2010 | 1st-gen benzothiazoles | Limited metabolic stability |
2010-2015 | Hybrid scaffold design | Improved bacterial permeation |
2015-Present | Antibacterial optimization | Targeted Gram-positive activity |
This molecule exemplifies a purposeful hybrid pharmacophore architecture, integrating two privileged medicinal chemistry scaffolds:
The molecular formula C₁₄H₁₅ClN₄S (MW: 306.81 g/mol) features three critical pharmacophoric elements:
Table 2: Physicochemical Properties
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 306.81 g/mol | Optimal for cell permeation |
Formula | C₁₄H₁₅ClN₄S | Balanced heteroatom content |
SMILES | CC1=C2N=C(NCCCN3C=CN=C3)SC2=CC(Cl)=C1 | 3D conformational flexibility |
Stability | -20°C storage | Cold-chain handling recommended [2] [8] |
The structural hybridization strategy underpinning this compound enables dual-mode target engagement against bacterial resistance machinery:
This bifunctionality is particularly effective against Firmicutes pathogens, demonstrating >90% growth inhibition of MRSA and VRE at concentrations ≤4 μg/mL in standardized broth microdilution assays [6]. The compound’s modular architecture permits directed modifications:
Table 3: Biological Activity Profile
Bacterial Strain | MIC₉₀ (μg/mL) | Resistance Mechanism Addressed |
---|---|---|
MRSA ATCC 33591 | 2.1 | Penicillin-binding protein 2a |
VRE CCUG 36804 | 4.0 | VanA ligase complex |
S. pneumoniae 162 | 1.8 | Erm methyltransferase |
Pharmaceutical development leverages its synthetic tractability – the molecule can be assembled in three steps from commercially available 5-chloro-4-methylbenzo[d]thiazol-2-amine precursors, enabling rapid analog generation [8]. Current formulations employ salt forms (e.g., hydrochloride) to enhance aqueous solubility (>15 mg/mL in buffered systems) while maintaining nanomolar target affinity [6] [8]. The compound’s significance extends beyond anti-infectives, providing a template for hybrid molecules targeting eukaryotic kinases and epigenetic regulators.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: